![molecular formula C27H26N4O3 B2596099 N-(4-ethoxyphenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide CAS No. 1251604-19-9](/img/structure/B2596099.png)
N-(4-ethoxyphenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide, also known as EKI-785, is a small molecule inhibitor that has been widely used in scientific research to study the mechanism of cancer cell growth and proliferation. EKI-785 is a potent inhibitor of the epidermal growth factor receptor (EGFR) and has shown promising results in preclinical studies as a potential cancer therapeutic agent.
科学的研究の応用
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives have been extensively studied for their antitumor properties. A review by Iradyan et al. (2009) highlights the antitumor activity of bis(2-chloroethyl)amino derivatives of imidazole, 4(5)-aminoimidazol-5(4)-carboxamide, 4-nitro-5-thioimidazole, benzimidazole, and imidazolylpeptides. Some of these compounds have progressed beyond preclinical testing, indicating their potential for development into antitumor drugs. This suggests that specific imidazole derivatives, including N-(4-ethoxyphenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide, could have applications in cancer research and treatment due to the structural similarities and biological properties observed within this class of compounds (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Conversion into CNS Drugs
Saganuwan (2020) discusses the potential of benzimidazole, imidazothiazole, and imidazole compounds in the treatment of central nervous system (CNS) diseases. Given the increasing prevalence of challenging new CNS disorders, there is a need for the synthesis of more potent CNS drugs. This review indicates that imidazole derivatives, through various chemical modifications, can exhibit a range of activities affecting the CNS, including agonistic, antagonistic, and modulatory effects on neurotransmitters and ion channels. Such insights suggest that N-(4-ethoxyphenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide could be explored for its potential CNS drug applications, leveraging the chemical flexibility and biological activities of the imidazole ring structure (Saganuwan, 2020).
Pharmaceutical Impurities and Synthesis
Research into the synthesis of related compounds and the management of pharmaceutical impurities is crucial for drug development. For instance, Saini et al. (2019) review novel synthesis methods for omeprazole and related proton pump inhibitors, highlighting the importance of understanding and controlling the formation of impurities in pharmaceuticals. This area of research is relevant for the development and optimization of synthesis protocols for N-(4-ethoxyphenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide, ensuring its purity and efficacy as a potential drug candidate (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
特性
IUPAC Name |
N-(4-ethoxyphenyl)-1-[[4-[(4-methylbenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3/c1-3-34-24-14-12-23(13-15-24)30-27(33)25-17-31(18-28-25)16-20-6-10-22(11-7-20)29-26(32)21-8-4-19(2)5-9-21/h4-15,17-18H,3,16H2,1-2H3,(H,29,32)(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTLXWWITMKWJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。